molecular formula C11H11BrO5 B2744039 Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate CAS No. 1708269-61-7

Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate

Cat. No.: B2744039
CAS No.: 1708269-61-7
M. Wt: 303.108
InChI Key: NPFBLVVDQUNHCX-UHFFFAOYSA-N
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Description

It is characterized by its molecular formula C11H11BrO5 and a molecular weight of 303.108.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate typically involves the reaction of 4-bromo-2-formyl-6-methoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium azide in DMF or potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: Methyl (4-bromo-2-carboxy-6-methoxyphenoxy)acetate.

    Reduction: Methyl (4-bromo-2-hydroxymethyl-6-methoxyphenoxy)acetate.

    Substitution: Methyl (4-azido-2-formyl-6-methoxyphenoxy)acetate or Methyl (4-thiocyanato-2-formyl-6-methoxyphenoxy)acetate.

Scientific Research Applications

Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (4-bromo-2-formyl-6-methoxyphenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Vanillin acetate: Similar structure but lacks the bromine atom and formyl group.

    Methyl 4-(4-formyl-2-methoxyphenoxy)butanoate: Similar structure but with a longer carbon chain.

    Methyl (2-bromo-4-formyl-6-methoxyphenoxy)acetate: Positional isomer with the bromine atom at a different position.

Properties

IUPAC Name

methyl 2-(4-bromo-2-formyl-6-methoxyphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO5/c1-15-9-4-8(12)3-7(5-13)11(9)17-6-10(14)16-2/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFBLVVDQUNHCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OCC(=O)OC)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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